molecular formula C15H16FN3O6S B2815667 ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899958-84-0

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2815667
CAS No.: 899958-84-0
M. Wt: 385.37
InChI Key: ADOIVLJRENXUQA-UHFFFAOYSA-N
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Description

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a fluorophenyl group, and a dimethylsulfamoyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazine ring, introduction of the fluorophenyl group, and attachment of the dimethylsulfamoyloxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate: Shares a similar pyridazine ring structure but differs in functional groups.

    2-(4-fluorophenyl)ethylamine: Contains the fluorophenyl group but lacks the pyridazine ring and other functional groups.

Uniqueness

ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its distinct structure allows for diverse applications and interactions that are not observed in similar compounds.

Biological Activity

Ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H18FN3O4SC_{15}H_{18}FN_{3}O_{4}S and its structural features, which include a dihydropyridazine core with a fluorophenyl substituent and a sulfamoyl group. The presence of these functional groups may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds within the dihydropyridazine class exhibit antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit the growth of various bacterial strains. The specific compound may share similar properties due to its structural analogies with known antimicrobial agents .

Enzyme Inhibition

One of the key areas of interest regarding this compound is its potential as an enzyme inhibitor. Similar compounds have been studied for their inhibitory effects on enzymes such as HMG-CoA reductase, which plays a crucial role in cholesterol synthesis. Inhibiting this enzyme can lead to reduced cholesterol levels, making such compounds candidates for cardiovascular disease treatment .

Anti-inflammatory Effects

Preliminary studies suggest that compounds with similar structures may possess anti-inflammatory properties. This could be attributed to their ability to modulate signaling pathways involved in inflammation, although specific data on this compound remains limited.

Case Studies

  • In Vitro Studies : A study focusing on related dihydropyridazine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar effects .
  • Enzyme Activity : In vitro assays of structurally related compounds have shown inhibition rates of HMG-CoA reductase up to 59% at certain concentrations, indicating potential for lowering lipid levels in vivo .

Data Tables

Activity Type Compound Effect Reference
AntimicrobialEthyl 4-[(dimethylsulfamoyl)oxy]-...Inhibition of bacterial growth
Enzyme InhibitionRelated Dihydropyridine derivatives59% inhibition of HMG-CoA reductase
Anti-inflammatoryDihydropyridazine derivativesModulation of inflammatory pathwaysPreliminary findings

Properties

IUPAC Name

ethyl 4-(dimethylsulfamoyloxy)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O6S/c1-4-24-15(21)14-12(25-26(22,23)18(2)3)9-13(20)19(17-14)11-7-5-10(16)6-8-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOIVLJRENXUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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